molecular formula C17H19NO B8801822 [1,1'-Biphenyl]-4-carboxamide, N-(1,1-dimethylethyl)-

[1,1'-Biphenyl]-4-carboxamide, N-(1,1-dimethylethyl)-

Cat. No. B8801822
M. Wt: 253.34 g/mol
InChI Key: FMSIMWLEPRZIHZ-UHFFFAOYSA-N
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Patent
US06080870

Procedure details

To a 1 L round bottomed flask with a stirring bar and a drying tube was added 4-biphenylbenzoic acid (35.14 g, 177.26 mmol), CH2Cl2 (500 mL) and oxalyl chloride (17.18 mL, 196.96 mmol). To this well stirred mixture was added 10 drops of DMF. This mixture was stirred at ambient temperature for 5 h. The solvent and excess oxalyl chloride were removed in vacuo and the solid acid chloride was redissolved in fresh CH2Cl2 (500 mL). This solution was cooled to 0° C. and tert-butylamine (23.28 mL, 221.58 mmol), Et3N (30.88 mL, 221.58 mmol) and 4-DMAP (0.20 g) were added sequentially. The cooling bath was allowed to expire and the mixture was stirred at ambient temperature for 18 h. The reaction mixture was diluted with an equal volume of CHCl3 and this solution was washed successively with 1N HCl, NaHCO3 solution and brine. Drying (MgSO4), filtration and removal of the solvent in vacuo gave an off white solid. This material was triturated with Et2O (100 mL) and collected on a frit and dried in vacuo to afford the title compound.
Quantity
35.14 g
Type
reactant
Reaction Step One
Quantity
17.18 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
23.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
30.88 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:16]2C=CC=CC=2)[CH:6]=[CH:5][C:4]([C:7]2[C:12](C(O)=O)=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.C(Cl)(=O)C(Cl)=[O:24].[C:28]([NH2:32])([CH3:31])([CH3:30])[CH3:29].CCN(CC)CC>CN(C=O)C.CN(C1C=CN=CC=1)C.C(Cl)(Cl)Cl.C(Cl)Cl>[C:28]([NH:32][C:16]([C:1]1[CH:2]=[CH:3][C:4]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)=[CH:5][CH:6]=1)=[O:24])([CH3:31])([CH3:30])[CH3:29]

Inputs

Step One
Name
Quantity
35.14 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C1=CC=CC=C1C(=O)O)C1=CC=CC=C1
Name
Quantity
17.18 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
23.28 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
30.88 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.2 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
To this well stirred mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was stirred at ambient temperature for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent and excess oxalyl chloride were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the solid acid chloride was redissolved in fresh CH2Cl2 (500 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 18 h
Duration
18 h
WASH
Type
WASH
Details
this solution was washed successively with 1N HCl, NaHCO3 solution and brine
CUSTOM
Type
CUSTOM
Details
Drying
FILTRATION
Type
FILTRATION
Details
(MgSO4), filtration and removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave an off white solid
CUSTOM
Type
CUSTOM
Details
This material was triturated with Et2O (100 mL)
CUSTOM
Type
CUSTOM
Details
collected on a frit
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC(=O)C1=CC=C(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.